tert-butyl (3R)-4,4-difluoro-3-hydroxy-piperidine-1-carboxylate
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Description
Synthesis Analysis
While specific synthesis methods for “tert-butyl (3R)-4,4-difluoro-3-hydroxy-piperidine-1-carboxylate” are not available, tert-butyl groups are often introduced into molecules using tert-butyl alcohol or tert-butyl chloride in the presence of a base .Chemical Reactions Analysis
Tert-butyl groups can influence the reactivity of a molecule. For example, they can raise the LUMO level of a molecule, affecting its redox properties .Scientific Research Applications
Synthesis and Intermediate Applications
This compound serves as an important intermediate in the synthesis of biologically active compounds. For instance, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is synthesized from tert-butyl-4-hydroxypiperidine-1-carboxylate, showcasing its role in the production of crizotinib, a therapy for certain cancers (Kong et al., 2016).
Structural Studies
X-ray studies have demonstrated the structural versatility of tert-butyl piperidine-1-carboxylate derivatives, providing insights into their molecular packing and interactions. For example, tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its derivatives have been explored for their crystalline properties and molecular orientation (Didierjean et al., 2004).
Chemical Transformations
The compound is also used in the development of various piperidine derivatives through allylation and other reactions, expanding its application in synthetic organic chemistry. For example, the 3-allylation of tert-butyl 4-oxopiperidine-1-carboxylate has been employed to produce diverse piperidine derivatives, highlighting its utility in the synthesis of complex organic molecules (Moskalenko et al., 2014).
Building Blocks for Alkaloid Synthesis
Additionally, this compound acts as a precursor in the stereoselective synthesis of natural products and alkaloids. For example, it has been utilized in the synthesis of sedridines, ethylnorlobelols, and coniine, demonstrating its importance as a chiral building block in the preparation of biologically active alkaloids (Passarella et al., 2005).
Properties
IUPAC Name |
tert-butyl (3R)-4,4-difluoro-3-hydroxypiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-5-4-10(11,12)7(14)6-13/h7,14H,4-6H2,1-3H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSNGRGUQYKMEF-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC([C@@H](C1)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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